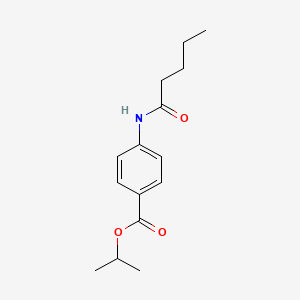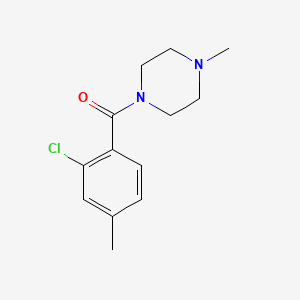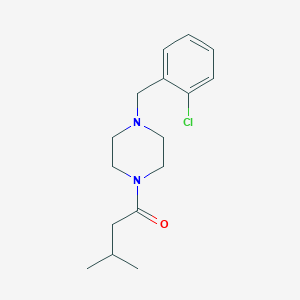![molecular formula C17H20N2O3S B5761901 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide is a chemical compound that is commonly used in scientific research. It is also known by its chemical name, Dorsomorphin, and is used as an inhibitor of the BMP (bone morphogenetic protein) signaling pathway.
Wirkmechanismus
Dorsomorphin inhibits the BMP signaling pathway by binding to and inhibiting the activity of the BMP type I receptors, ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, including Smad1/5/8, leading to the inhibition of BMP-mediated gene expression.
Biochemical and Physiological Effects:
The inhibition of BMP signaling by Dorsomorphin has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Dorsomorphin can inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the differentiation of stem cells. In vivo studies have shown that Dorsomorphin can prevent bone loss and reduce inflammation in animal models of osteoporosis and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Dorsomorphin is its specificity for the BMP signaling pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. However, Dorsomorphin has also been shown to have off-target effects, including the inhibition of other kinases, which can complicate the interpretation of experimental results. Additionally, Dorsomorphin has limited solubility in water, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are several future directions of research for Dorsomorphin. One area of interest is the development of more specific inhibitors of the BMP signaling pathway that do not have off-target effects. Another area of research is the investigation of the role of BMP signaling in various diseases, including cancer, osteoporosis, and cardiovascular disease. Additionally, the development of new methods for the delivery of Dorsomorphin to specific tissues or cells could expand its potential therapeutic applications.
Conclusion:
In conclusion, Dorsomorphin is a valuable tool for scientific research as an inhibitor of the BMP signaling pathway. Its specificity for this pathway allows for the selective inhibition of BMP-mediated gene expression, which has important implications for the study of various diseases. While Dorsomorphin has advantages and limitations in lab experiments, its potential therapeutic applications and future directions of research make it an important compound in the field of scientific research.
Synthesemethoden
The synthesis method of Dorsomorphin involves the reaction of 2-amino-N-methylbenzamide with 2,5-dimethylphenylsulfonyl chloride in the presence of triethylamine. This reaction results in the formation of 4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide. The purity of the compound can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Dorsomorphin is commonly used in scientific research as an inhibitor of the BMP signaling pathway. This pathway is involved in the regulation of cell growth and differentiation, and its dysregulation has been implicated in various diseases, including cancer, osteoporosis, and cardiovascular disease. By inhibiting this pathway, Dorsomorphin can be used to study the role of BMP signaling in these diseases and to develop potential therapies.
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfonylamino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-6-13(2)16(11-12)23(21,22)18-15-9-7-14(8-10-15)17(20)19(3)4/h5-11,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHNSIXMKBJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
